molecular formula C14H22O4S B14385160 (3,3-Diethoxybutane-1-sulfonyl)benzene CAS No. 88133-40-8

(3,3-Diethoxybutane-1-sulfonyl)benzene

Cat. No.: B14385160
CAS No.: 88133-40-8
M. Wt: 286.39 g/mol
InChI Key: AQGHFNFBQWRBIQ-UHFFFAOYSA-N
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Description

(3,3-Diethoxybutane-1-sulfonyl)benzene is an organic compound that features a benzene ring substituted with a sulfonyl group attached to a 3,3-diethoxybutane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Diethoxybutane-1-sulfonyl)benzene typically involves the sulfonation of benzene followed by the introduction of the 3,3-diethoxybutane group. One common method is:

    Sulfonation of Benzene: Benzene is treated with sulfur trioxide (SO₃) in the presence of a catalyst such as sulfuric acid (H₂SO₄) to form benzenesulfonic acid.

    Formation of this compound: The benzenesulfonic acid is then reacted with 3,3-diethoxybutane under specific conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale sulfonation reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3,3-Diethoxybutane-1-sulfonyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

(3,3-Diethoxybutane-1-sulfonyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,3-Diethoxybutane-1-sulfonyl)benzene involves its interaction with specific molecular targets and pathways. The sulfonyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The benzene ring provides a stable aromatic framework, while the 3,3-diethoxybutane moiety can undergo further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: A simpler sulfonyl-substituted benzene compound.

    3,3-Diethoxybutane: A compound with a similar 3,3-diethoxybutane moiety but lacking the benzene ring.

    Sulfonylbenzene derivatives: Various compounds with different substituents on the benzene ring.

Uniqueness

(3,3-Diethoxybutane-1-sulfonyl)benzene is unique due to the combination of the sulfonyl group, benzene ring, and 3,3-diethoxybutane moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

88133-40-8

Molecular Formula

C14H22O4S

Molecular Weight

286.39 g/mol

IUPAC Name

3,3-diethoxybutylsulfonylbenzene

InChI

InChI=1S/C14H22O4S/c1-4-17-14(3,18-5-2)11-12-19(15,16)13-9-7-6-8-10-13/h6-10H,4-5,11-12H2,1-3H3

InChI Key

AQGHFNFBQWRBIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)(CCS(=O)(=O)C1=CC=CC=C1)OCC

Origin of Product

United States

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